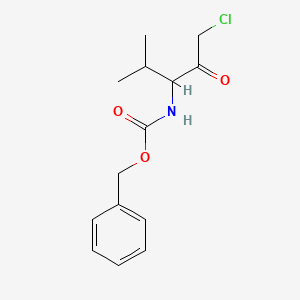
benzyl N-(1-chloro-4-methyl-2-oxopentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-Val-chloromethylketone is a synthetic compound known for its utility in various scientific and industrial applications. It is a chloromethyl ketone derivative of the amino acid valine, which plays a significant role in biochemical research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Z-L-Val-chloromethylketone can be synthesized through the chloromethylation of L-valine. The reaction typically involves the use of chloromethyl methyl ether (MOMCl) in the presence of a strong base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of Z-L-Val-chloromethylketone involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Z-L-Val-chloromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl ketone to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Z-L-Val-chloromethylketone can be oxidized to Z-L-Val-chloromethylcarboxylic acid.
Reduction: Reduction can yield Z-L-Val-chloromethylamine.
Substitution: Substitution reactions can produce Z-L-Val-chloromethyl esters or amides.
Applications De Recherche Scientifique
Z-L-Val-chloromethylketone is widely used in scientific research due to its reactivity and specificity. It is employed in:
Chemistry: As a reagent in organic synthesis and chemical modifications.
Biology: In proteomics and enzyme inhibition studies.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Z-L-Val-chloromethylketone exerts its effects involves the formation of covalent bonds with specific molecular targets. It typically reacts with nucleophilic groups such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound targets pathways involved in cellular processes, making it useful in studying biological mechanisms and developing therapeutic interventions.
Comparaison Avec Des Composés Similaires
Z-L-Val-chloromethylketone is unique due to its specific structure and reactivity. Similar compounds include:
Z-L-Val-ethanoyl chloride: Another chloromethyl ketone derivative with different reactivity.
Z-L-Val-aminomethylketone: A related compound with an amino group instead of a chloromethyl group.
Z-L-Val-oxomethylketone: A variant with an oxo group replacing the chloromethyl group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of Z-L-Val-chloromethylketone.
Propriétés
IUPAC Name |
benzyl N-(1-chloro-4-methyl-2-oxopentan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(2)13(12(17)8-15)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKTTVMLUYLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)

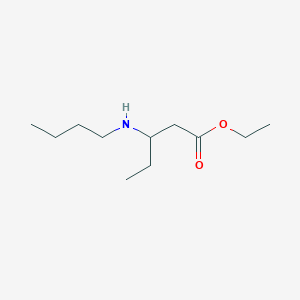
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
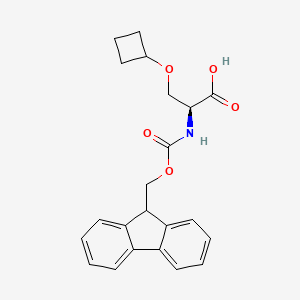
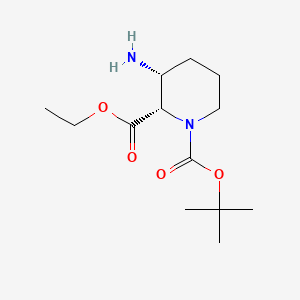
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)

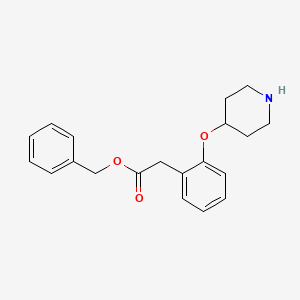
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
